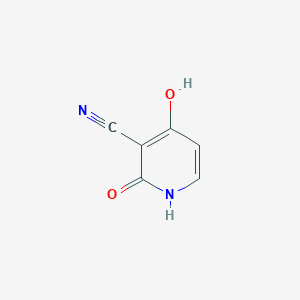

4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound characterized by a pyridine core substituted with hydroxyl, oxo, and cyano groups. Its structural framework enables diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.

Properties

IUPAC Name |

4-hydroxy-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c7-3-4-5(9)1-2-8-6(4)10/h1-2H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLSOJBBTVEIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70715735 | |

| Record name | 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5657-64-7 | |

| Record name | 1,2-Dihydro-4-hydroxy-2-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5657-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 409910 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005657647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5657-64-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyanoacetamide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation

Biological Activity

4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 5657-64-7) is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including relevant case studies, research findings, and a summary of its properties.

The molecular formula of this compound is , with a molecular weight of approximately 136.11 g/mol. Its structure includes a pyridine ring with a hydroxyl group and a carbonitrile substituent, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄N₂O₂ |

| Molecular Weight | 136.11 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 301.2 ± 42.0 °C |

| Flash Point | 136.0 ± 27.9 °C |

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of this compound against various pathogens. A study evaluated its efficacy using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) methods.

Key Findings:

- The compound exhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis.

- MIC values ranged from 15.625 μM to 62.5 μM for different strains, indicating potent bactericidal effects.

- The compound also demonstrated moderate antibiofilm activity, which is crucial for treating persistent infections.

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence supporting the anticancer potential of this compound. It has been linked to the inhibition of cancer cell proliferation through various mechanisms.

Case Study:

A study focused on the effects of 4-Hydroxy-2-oxo-1,2-dihydropyridine derivatives on cancer cell lines found that:

- Compounds similar to 4-Hydroxy-2-oxo-1,2-dihydropyridine showed cytotoxicity against breast cancer cells with IC50 values ranging from 10 to 30 μM.

- Mechanistic studies suggested that these compounds induce apoptosis in cancer cells by activating caspase pathways.

Structure-Activity Relationship (SAR)

The biological activity of 4-Hydroxy-2-oxo-1,2-dihydropyridine derivatives can be influenced by structural modifications. Research indicates that:

- Substituents at the carbon positions significantly affect both antimicrobial and anticancer activities.

- The presence of electron-withdrawing groups enhances the compound's reactivity and biological efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives are highly dependent on substituent variations. Below is a systematic comparison with key analogs:

Anticancer Activity

4,6-Diaryl Derivatives :

Derivatives such as 6-(4-fluorophenyl)-4-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (Yield: 85%, mp: 301–303°C) exhibit potent anticancer activity by targeting PIM1 kinase and survivin. The electron-withdrawing fluorine and methoxy groups enhance binding affinity to kinase domains .5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile :

This derivative (CAS: 147619-40-7) acts as a key intermediate for Gimeracil, an anticancer drug component. The chloro and methoxy substituents increase lipophilicity, facilitating blood-brain barrier penetration .

Antioxidant Activity

- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile :

Exhibits 79.05% DPPH radical scavenging activity (vs. 82.71% for ascorbic acid). The bromophenyl group enhances radical stabilization, while the hydroxy-methoxyphenyl moiety donates electrons . - 6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile :

Lower activity (17.55%) due to competing electron-donating effects of methoxy groups reducing radical quenching efficiency .

Antimicrobial Activity

- 6-(2-Naphthyl)-4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile :

Synthesized via a four-component reaction, this compound shows broad-spectrum antimicrobial activity. The naphthyl group increases hydrophobicity, enhancing membrane penetration . - 4-(4-Methoxyphenyl)-6-(2-naphthyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: The methoxy group improves solubility but reduces potency compared to non-polar analogs .

Physicochemical Properties

| Compound (Substituents) | Melting Point (°C) | Yield (%) | Key Functional Groups | Biological Activity | Reference |

|---|---|---|---|---|---|

| This compound (Parent) | N/A | N/A | -OH, -CN, C=O | Broad scaffold | [1, 7] |

| 6-(4-Fluorophenyl)-4-(2-methoxyphenyl) | 301–303 | 85 | -F, -OCH₃ | Anticancer | [2] |

| 5-Chloro-4-methoxy derivative | N/A | N/A | -Cl, -OCH₃ | Anticancer intermediate | [11] |

| 4-(4-Bromophenyl)-6-(hydroxy-methoxyphenyl) | N/A | N/A | -Br, -OH, -OCH₃ | Antioxidant (79.05%) | [7] |

| 6-(2-Naphthyl)-4-phenyl | N/A | 70–80 | Naphthyl, -CN | Antimicrobial | [3] |

Key Research Findings

Substituent Effects :

- Electron-withdrawing groups (e.g., -F, -Br) at position 6 enhance anticancer and antioxidant activities by stabilizing charge-transfer interactions .

- Bulky aryl groups (e.g., naphthyl) improve antimicrobial activity but may reduce solubility .

Synthetic Accessibility: Four-component reactions using aldehydes, cyanoacetate, and ammonium acetate yield diverse derivatives in 64–87% yields .

Thermal Stability :

- High melting points (e.g., 301–303°C) correlate with crystalline packing and strong intermolecular hydrogen bonding .

Q & A

Basic: What are the established synthetic routes for 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, and how are yields optimized?

Answer:

The compound and its derivatives are typically synthesized via multi-component reactions (MCRs). For example, and describe a four-component synthesis using substituted aryl aldehydes, cyanoacetamide, and other precursors under reflux conditions in ethanol or DMF. Yields (82–85%) are optimized by controlling reaction time (12–24 hrs), temperature (80–100°C), and stoichiometric ratios. Purification involves recrystallization from ethanol or column chromatography . Key steps include monitoring reaction progress via TLC and isolating intermediates to avoid side products like dimerized species.

Advanced: How do substituent variations at the C4 and C6 positions influence the compound’s biological activity (e.g., anticancer, fluorescence)?

Answer:

Substituents significantly modulate bioactivity. For instance:

- Anticancer activity : shows that fluorophenyl groups at C6 (e.g., compound 1 ) enhance cytotoxicity against MCF-7 cells (IC₅₀ = 8.2 µM) compared to methoxyphenyl derivatives. The electron-withdrawing fluorine atom likely improves membrane permeability .

- Fluorescence : demonstrates that introducing a methylthio group at C4 and a chromene backbone increases fluorescence quantum yield (Φ = 0.45) by extending π-conjugation. Substituents like di(heteroarylmethyl)amine further enhance nucleolus-specific staining in live-cell imaging .

Methodologically, structure-activity relationships (SARs) are validated via in vitro assays (e.g., MTT for cytotoxicity) and fluorescence spectroscopy.

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Answer:

Key techniques include:

- IR spectroscopy : Confirms the presence of -OH (3320–3268 cm⁻¹), C≡N (2210–2133 cm⁻¹), and C=O (1690–1642 cm⁻¹) groups .

- ¹H-NMR : Identifies aromatic protons (δ 6.72–7.78 ppm), NH (δ ~10 ppm in DMSO-d₆), and substituent-specific signals (e.g., -OCH₃ at δ 3.91 ppm) .

- Mass spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 320 for 1 ) and fragmentation patterns to confirm structural integrity .

Advanced: How are ADMET properties and molecular docking utilized to prioritize derivatives for pharmacological studies?

Answer:

highlights a workflow combining:

- ADMET prediction : Tools like SwissADME assess parameters like LogP (optimal range: 1–3) and aqueous solubility. Derivatives with low hepatotoxicity (e.g., no CYP3A4 inhibition) are prioritized.

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to target proteins (e.g., EGFR for anticancer activity). For example, a methoxyphenyl derivative showed a docking score of −9.2 kcal/mol, correlating with experimental IC₅₀ values .

Advanced: How can this compound serve as a fluorescent probe, and what modifications enhance selectivity?

Answer:

As per , introducing a chromene scaffold and substituents like di(pyridin-2-ylmethyl)amine enables nucleolus-specific fluorescence. Key modifications:

- Rigid π-systems : Enhance fluorescence intensity (λem = 520 nm) and photostability.

- Hydrophilic groups : Improve cellular uptake (e.g., hydroxyl groups for aqueous solubility).

Validation involves confocal microscopy in fixed/live cells and competitive staining with SYTO RNA Select .

Basic: What safety protocols are essential when handling this compound?

Answer:

Safety Data Sheets (SDS) emphasize:

- PPE : Lab coat, nitrile gloves, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential respiratory irritation from cyanide-containing byproducts.

- First aid : For ingestion, administer activated charcoal and seek immediate medical attention .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Answer:

Conflicting results (e.g., varying IC₅₀ values for similar derivatives) are addressed by:

- Standardized assays : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration).

- Metabolic stability tests : Assess if cytochrome P450-mediated degradation alters efficacy .

- Crystallography : Resolve binding mode ambiguities (e.g., X-ray structures of target-ligand complexes) .

Advanced: What computational methods are employed to predict interactions with biological targets?

Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Dynamics (MD) : Simulates ligand-protein binding stability over time (e.g., 100-ns trajectories using GROMACS) .

- Pharmacophore modeling : Identifies essential interaction motifs (e.g., hydrogen bonds with Thr766 in EGFR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.